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Compound of Interest

Compound Name: 5-Methylhexan-3-one

Cat. No.: B1204226

An In-depth Technical Guide to 5-Methylhexan-3-one: Structural Formula and Isomers

This technical guide provides a comprehensive overview of 5-methylhexan-3-one, focusing on
its structural formula, and its constitutional and stereoisomers. This document is intended for
researchers, scientists, and professionals in drug development who require detailed chemical
information, including physical properties and analytical methodologies.

5-Methylhexan-3-one: Core Compound Profile

5-Methylhexan-3-one is an aliphatic ketone with the molecular formula C7H140.[1][2][3] It is
also known by synonyms such as ethyl isobutyl ketone.[1][4] The structure consists of a
hexane chain with a carbonyl group at the third carbon and a methyl group at the fifth carbon.

Structural Formula:
CH3CH2C(=0)CH2CH(CHs3)2

Key Identifiers:

e |[UPAC Name: 5-methylhexan-3-one[1]
e CAS Number: 623-56-3[1]

» Molecular Weight: 114.19 g/mol [1]
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« SMILES: CCC(=0)CC(C)C[1][2]
« InChl: INChl=1S/C7H140/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3[1][2]

5-Methylhexan-3-one is a colorless liquid with a fruity odor and is used as an intermediate in
organic synthesis and in fragrance formulations.[3] It is soluble in organic solvents and has
limited solubility in water.[3]

Isomerism in C7H140 Ketones

Isomers are molecules that share the same molecular formula but have different arrangements
of atoms.[5] For the molecular formula C7H140, numerous ketone isomers exist, which can be
broadly classified into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have different connectivity of atoms.
[6] These can be further categorized as chain, positional, and functional isomers.

o Chain Isomers: These isomers have different arrangements of the carbon skeleton. For
example, a straight-chain heptanone is a chain isomer of a branched methylhexanone.

o Positional Isomers: These isomers have the same carbon skeleton and functional group, but
the position of the functional group (the carbonyl group in this case) differs.[7] For instance,
heptan-2-one, heptan-3-one, and heptan-4-one are positional isomers.

e Functional Isomers: These isomers have different functional groups. Aldehydes with the
formula C7H140, such as heptanal, are functional isomers of ketones like 5-methylhexan-3-
one.[8][9]

Below is a list of some of the constitutional ketone isomers of 5-methylhexan-3-one:
Heptanones (Chain Isomers of 5-Methylhexan-3-one):
e Heptan-2-one

e Heptan-3-one
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« Heptan-4-one

Methylhexanones (Chain and Positional Isomers):

2-Methylhexan-3-one

4-Methylhexan-2-one

4-Methylhexan-3-one

5-Methylhexan-2-one

3-Methylhexan-2-one

Other Branched Isomers:

e 3,3-Dimethylpentan-2-one

e 4,4-Dimethylpentan-2-one

e 3,4-Dimethylpentan-2-one

e 2,4-Dimethylpentan-3-one (Diisopropyl ketone)

e 2,2-Dimethylpentan-3-one

» Ethyl pentan-2-one (Incorrect IUPAC name, would be a heptanone)
o 3-Ethylpentan-2-one

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. A key
feature for stereoisomerism in these ketones is the presence of a chiral center (a carbon atom
attached to four different groups).

» 5-Methylhexan-3-one itself is achiral as it does not contain a chiral center.[2]
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» However, some of its constitutional isomers are chiral and exist as enantiomers (non-
superimposable mirror images). For example:

[e]

5-Methylhexan-2-one: The carbon at position 5 is a chiral center.

o

3-Methylhexan-2-one: The carbon at position 3 is a chiral center.

[¢]

4-Methylhexan-2-one: The carbon at position 4 is a chiral center.

o

3,4-Dimethylpentan-2-one: The carbons at positions 3 and 4 are chiral centers.

Data Presentation

Physical Properties of 5-Methylhexan-3-one and
Selected Isomers

Boiling Point Density

Compound IUPAC Name CAS Number
(°C) (g/lcm?)

5-Methylhexan-

C7H140 623-56-3 135 - 142[1][3] 0.8163[3]
3-one

C7H140 Heptan-2-one 110-43-0 151 0.811

C7H140 Heptan-3-one 106-35-4 148 0.818

C7H140 Heptan-4-one 123-19-3 144-145 0.817
5-Methylhexan-

C7H140 110-12-3 145 0.815
2-one
2,4-

C7H140 Dimethylpentan- 565-80-0 124-125 0.806
3-one

Note: Data for isomers is sourced from publicly available chemical databases and may vary
slightly between sources.

Spectroscopic Data for 5-Methylhexan-3-one

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1204226?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylhexan-3-one
https://www.solubilityofthings.com/5-methylhexan-3-one
https://www.solubilityofthings.com/5-methylhexan-3-one
https://www.benchchem.com/product/b1204226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopy Type Key Data Points

Infrared (IR) Strong C=0 stretch around 1715 cm~1.[4]

Molecular lon (M*) at m/z = 114. Key fragments

Mass Spectrometry (GC-MS)
at m/z = 85, 57, 29.[1][10]

Signals corresponding to ethyl, isobutyl, and

1H NMR
methylene protons.[1]
Carbonyl carbon signal around 211 ppm.
13C NMR Aliphatic carbon signals in the range of 10-50

ppm.[11]

Experimental Protocols
Synthesis of a Ketone: Friedel-Crafts Acylation (General
Protocol)

This is a general method for synthesizing ketones and can be adapted for 5-methylhexan-3-
one.

Objective: To synthesize a ketone by reacting an acyl chloride with an organocadmium reagent
(derived from a Grignard reagent).

Materials:

e Magnesium turnings

e Anhydrous diethyl ether

e 1-bromobutane

e Cadmium chloride (anhydrous)
e Propanoyl chloride

o Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
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Procedure:

o Preparation of Grignard Reagent: a. In a flame-dried, three-necked flask equipped with a
reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. b. Add a
small volume of a solution of 1-bromobutane in anhydrous diethyl ether to initiate the
reaction. c. Once the reaction starts, add the remaining 1-bromobutane solution dropwise to
maintain a gentle reflux. d. After the addition is complete, reflux the mixture for an additional
30 minutes to ensure complete formation of butylmagnesium bromide.

e Preparation of Organocadmium Reagent: a. In a separate flask, add anhydrous cadmium
chloride. b. Cool the Grignard reagent solution in an ice bath and slowly add the cadmium
chloride. c. Stir the mixture at room temperature for about an hour. The formation of
dibutylcadmium will occur.

o Acylation: a. Dissolve propanoyl chloride in anhydrous diethyl ether and add it dropwise to
the cooled organocadmium reagent. b. After the addition, stir the reaction mixture at room
temperature for one hour, then gently reflux for another hour.

o Work-up and Purification: a. Pour the reaction mixture onto crushed ice and add dilute
sulfuric acid to decompose the complex. b. Separate the ether layer and extract the aqueous
layer with diethyl ether. c. Combine the ether extracts, wash with water, then with a sodium
bicarbonate solution, and finally with brine. d. Dry the ether solution over anhydrous
magnesium sulfate. e. Remove the ether by distillation. f. Purify the resulting crude ketone by
fractional distillation to obtain the final product.

Analysis of Ketone Isomers by Gas Chromatography-
Mass Spectrometry (GC-MS)

Objective: To separate and identify ketone isomers in a mixture.[12]

Instrumentation and Materials:

o Gas chromatograph coupled to a mass spectrometer (GC-MS).[12]

o Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).[13]

e Helium carrier gas.[12]
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e Sample mixture of ketone isomers dissolved in a suitable solvent (e.g., dichloromethane).
« Internal standard (e.g., n-undecane), if quantitative analysis is required.[13]
Procedure:

o Sample Preparation: a. Prepare a dilute solution (e.g., 100 ppm) of the ketone isomer
mixture in the chosen solvent. b. If performing quantification, add a known concentration of
the internal standard to the sample and calibration standards.[13]

o GC-MS Instrument Setup: a. Injector: Set to a temperature of 250°C. Use splitless or split
injection mode depending on the sample concentration. b. Oven Temperature Program:

o Initial temperature: 50°C, hold for 2 minutes.

o Ramp: Increase temperature at a rate of 10°C/min to 200°C.

o Final hold: Hold at 200°C for 5 minutes. (This program is a starting point and should be
optimized for the specific mixture of isomers.) c. Carrier Gas: Set a constant flow rate for
helium (e.g., 1 mL/min). d. Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.[12]

o Scan Range: Set the mass scan range from m/z 35 to 200.

o Source Temperature: Set to 230°C.

o Quadrupole Temperature: Set to 150°C.

o Data Acquisition and Analysis: a. Inject 1 uL of the prepared sample into the GC. b. Start the
data acquisition. The isomers will separate based on their boiling points and interaction with
the column's stationary phase, resulting in different retention times.[14] c. Identify each
isomer by comparing its mass spectrum with a reference library (e.g., NIST). d. The retention
time and the fragmentation pattern in the mass spectrum provide a high degree of
confidence in the identification of each isomer.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between 5-methylhexan-3-one and some of
its constitutional isomers.

Caption: Isomeric relationships of 5-methylhexan-3-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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